N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 1,2-dihydropyridin-1-yl core substituted with a pyrrolidine-1-sulfonyl group at position 5 and an acetamide linker connected to a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-6-4-5-14(11-15)19-17(22)13-20-12-16(7-8-18(20)23)27(24,25)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGGIKIBSLFNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide likely involves multiple steps, including the formation of the pyrrolidine sulfonyl group, the dihydropyridinone ring, and the final coupling with the methoxyphenyl group. Typical reaction conditions might include:
Formation of the pyrrolidine sulfonyl group: This could involve the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base.
Formation of the dihydropyridinone ring: This might be achieved through a cyclization reaction involving appropriate precursors.
Coupling with the methoxyphenyl group: This step could involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group could be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The oxo group in the dihydropyridinone ring could be reduced to a hydroxyl group.
Substitution: The methoxy group could be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the oxo group could yield a hydroxylated dihydropyridinone.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide could have a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological activity. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural Analogues from Acetamide Derivatives ()
Compounds such as 2-Cyano-N-[1-(4-methoxy-phenyl)ethyl]-acetamide (3f) and 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h) share the acetamide backbone but differ in substituents. Key comparisons include:
- Positional Isomerism: The target compound’s 3-methoxyphenyl group (vs.
- Functional Groups: The pyrrolidine-sulfonyl group in the target compound replaces the cyano group in derivatives. Sulfonamides are more polar and acidic than nitriles, which could enhance hydrogen bonding with biological targets .
Complex Amides with Stereochemical Diversity ()
Compounds m , n , and o in feature multi-ring systems and stereochemical complexity (e.g., (2S,4S,5S) configurations). Comparisons include:
Sulfur-Containing Heterocycles ()
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (499102-12-4) contains a sulfanyl (-S-) group, contrasting with the sulfonyl (-SO₂-) group in the target compound.
Table 2: Functional Group Impact on Physicochemical Properties
| Compound | Sulfur Group | Polarity (LogP Estimate) | Metabolic Stability |
|---|---|---|---|
| Target Compound | -SO₂- | Lower (more hydrophilic) | High |
| 499102-12-4 | -S- | Higher (more lipophilic) | Moderate |
Biological Activity
N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound characterized by a complex molecular structure that includes a methoxyphenyl group, a pyrrolidine sulfonyl moiety, and a dihydropyridine derivative. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₄S, with an approximate molecular weight of 425.9 g/mol. The unique combination of functional groups within its structure suggests that it may interact with various biological targets, potentially leading to enzyme inhibition or receptor binding.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₈H₁₈N₄O₄S | 425.9 |
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound may exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to possess potent anticancer activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain structural modifications could enhance cytotoxic effects while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into related pyrrolidine derivatives has revealed their effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The incorporation of the pyrrolidine sulfonamide moiety is believed to play a critical role in this activity .
While specific mechanisms of action for this compound have not been explicitly detailed in the literature, compounds with similar structures often interact with cellular enzymes or receptors involved in key metabolic pathways. This interaction can lead to inhibition of cancer cell proliferation or disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : In one study, various 5-oxopyrrolidine derivatives were tested for their anticancer properties against A549 cells. The results indicated that certain compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of pyrrolidine derivatives against resistant bacterial strains. The findings highlighted the potential for these compounds to serve as templates for developing new antimicrobial agents targeting resistant pathogens .
Q & A
Basic: What synthetic strategies are recommended for constructing the dihydropyridinone core in this compound?
Methodological Answer:
The dihydropyridinone core can be synthesized via cyclocondensation of β-keto esters with urea derivatives under acidic conditions. Key steps include:
- Cyclization : Use ethanol/piperidine at 0–5°C to promote ring formation while minimizing side reactions .
- Sulfonylation : Introduce the pyrrolidine-sulfonyl group using sulfonyl chlorides in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Acetamide Coupling : Employ carbodiimide coupling agents (e.g., EDCI/HOBt) to attach the N-(3-methoxyphenyl)acetamide moiety, ensuring optimal pH (6.5–7.5) and inert atmosphere to prevent hydrolysis .
Advanced: How can structural contradictions between computational predictions and experimental data (e.g., NMR) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic molecular conformations or solvent effects. To resolve these:
- 2D NMR (HSQC, HMBC) : Confirm through-space and through-bond correlations, especially for ambiguous proton environments near the pyrrolidine-sulfonyl group .
- X-ray Crystallography : Use SHELX-97 for high-resolution structure determination. Refinement with SHELXL accounts for disorder in flexible moieties (e.g., pyrrolidine ring) .
- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G(d)-predicted values in solvent models (e.g., PCM for DMSO) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-TOF) with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹ for the acetamide, S=O at ~1150 cm⁻¹) .
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and dihydropyridinone protons (δ 5.8–6.2 ppm) using DEPT and COSY .
Advanced: How can researchers optimize reaction yields when introducing the pyrrolidine-sulfonyl group?
Methodological Answer:
- Temperature Control : Maintain –10°C during sulfonylation to reduce side reactions (e.g., over-sulfonylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonyl chloride .
- Workup Optimization : Use aqueous NaHCO₃ to quench excess reagent, followed by column chromatography (silica gel, 5% MeOH/DCM) to isolate the product .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles due to potential irritancy of sulfonamide groups .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Waste Disposal : Neutralize acidic/byproduct streams with bicarbonate before disposal .
Advanced: How can in vitro biological activity be systematically evaluated?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to pyrazolo-pyrimidine derivatives .
- Assay Design :
- ADMET Profiling : Perform hepatic microsomal stability tests (e.g., human CYP3A4) and Caco-2 permeability assays .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to monitor degradation (e.g., hydrolysis of the sulfonyl group) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track purity changes monthly .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent photodegradation .
Advanced: How can computational modeling predict potential off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against the PDB database (e.g., homology models for unexplored targets) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., pyrimidine-based kinase inhibitors) to identify critical H-bond acceptors (e.g., sulfonyl oxygen) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability of the dihydropyridinone core .
Basic: What are common synthetic byproducts, and how are they identified?
Methodological Answer:
- Over-Sulfonylation : Detect via HRMS as +78 Da (second sulfonyl group) .
- Acetamide Hydrolysis : Monitor for free amine (δ 1.5–2.5 ppm in ¹H NMR) .
- Purification : Use preparative TLC (ethyl acetate/hexane, 1:1) to isolate byproducts for structural confirmation .
Advanced: What strategies resolve low reproducibility in biological assays?
Methodological Answer:
- Batch Consistency : Standardize synthetic protocols (e.g., strict temperature control during cyclization) .
- Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) .
- Data Normalization : Use Z’-factor analysis to validate assay robustness across replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
